molecular formula C8H18O B3050655 5,5-Dimethylhexan-1-ol CAS No. 2768-18-5

5,5-Dimethylhexan-1-ol

Cat. No. B3050655
CAS RN: 2768-18-5
M. Wt: 130.23 g/mol
InChI Key: QYFVEEMPFRRFNN-UHFFFAOYSA-N
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Description

5,5-Dimethylhexan-1-ol is an organic compound with the CAS Number: 2768-18-5 . It has a molecular weight of 130.23 . It is a liquid at room temperature .


Synthesis Analysis

The synthesis of 5,5-Dimethylhexan-1-ol can be achieved from 5,5-Dimethylhexanoic Acid . There are also other methods for the synthesis of this compound, such as the reaction of trialkoxyalkanes with dihydroxyacetone dimer in the presence of acetic acid as the catalyst .


Molecular Structure Analysis

The molecular structure of 5,5-Dimethylhexan-1-ol consists of a hexanol chain with two methyl groups attached to the fifth carbon .


Physical And Chemical Properties Analysis

5,5-Dimethylhexan-1-ol has a melting point of -61.15°C and a boiling point of 170.96°C . Its density is estimated to be 0.8414 , and it has a refractive index of 1.4038 .

Scientific Research Applications

Combustion Chemistry Studies

Research in combustion chemistry has investigated the behavior of iso-paraffinic molecular structures, which are commonly found in various hydrocarbon fuels. These studies contribute to understanding the combustion characteristics of real fuels, including those containing structures similar to 5,5-Dimethylhexan-1-ol. For instance, Sarathy et al. (2014) conducted a comprehensive study on the combustion chemistry of 2,5-dimethylhexane, providing insights into the oxidation behavior of octane isomers and their reactivity under various conditions (Sarathy et al., 2014).

Solid State Polymorphism and Dynamics

Research into solid-state polymorphism and dynamics, such as the study of 2,2-dimethylbutan-1-ol by Juszyńska-Gałązka et al. (2013), can provide insights relevant to compounds like 5,5-Dimethylhexan-1-ol. This research includes examining complex solid-state polymorphism and relaxational dynamics, contributing to our understanding of the physical and chemical behavior of similar compounds (Juszyńska-Gałązka et al., 2013).

Vibrational Analysis

Studies on vibrational analysis, such as the work on dimethylhexanes by Crowder and Jaiswal (1983), are relevant to understanding the molecular structure and behavior of 5,5-Dimethylhexan-1-ol. These analyses involve interpreting infrared and Raman spectra to determine conformations and molecular structures (Crowder & Jaiswal, 1983).

properties

IUPAC Name

5,5-dimethylhexan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18O/c1-8(2,3)6-4-5-7-9/h9H,4-7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYFVEEMPFRRFNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CCCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60294488
Record name 5,5-dimethylhexan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60294488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,5-Dimethylhexan-1-ol

CAS RN

2768-18-5
Record name 1-Hexanol,5-dimethyl-
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96815
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5,5-dimethylhexan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60294488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Ethyl 5,5-dimethylhexanoate (1.87 g) (prepared in Example 34 with esterification), was dissolved in 30 ml of THF and lithium aluminium hydride (2 g) added portionwise. The reaction was stirred for 2 hours at 0° C. before quenching with 2 ml 15% NaOH and 6 ml water before diluting with dichloromethane and filtering through CELITE (RTM) and the solvent evaporated to give 5,5-dimethylhexanol product (1.1 g) as a slightly volatile liquid. This alcohol was dissolved in 30 ml dichloromethane containing pyridinium chlorochromate and stirred at room temperature to convert it to the corresponding aldehyde, 5,5-dimethylhexanal.
Quantity
1.87 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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